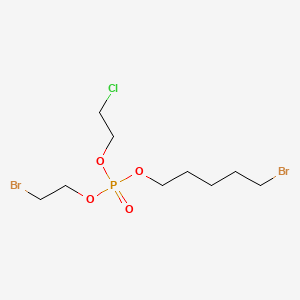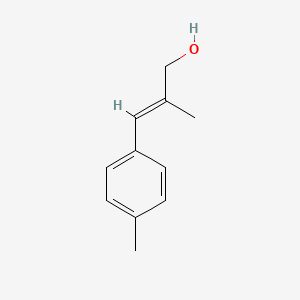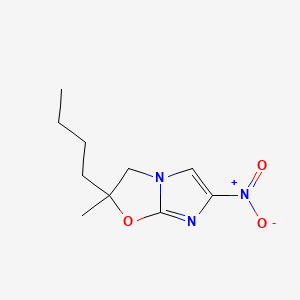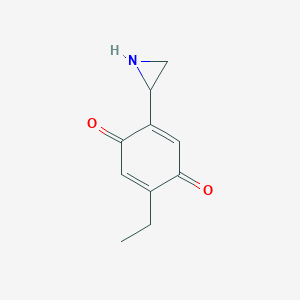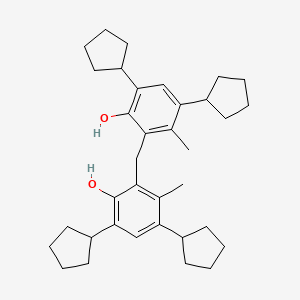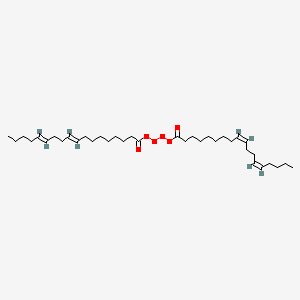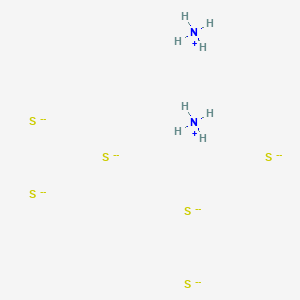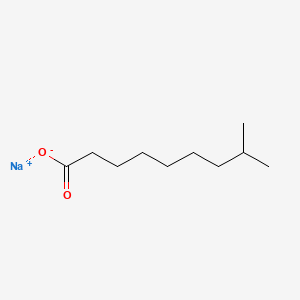
Lead tetracosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead tetracosanoate can be synthesized through the reaction of tetracosanoic acid with lead(II) oxide or lead(II) acetate. The reaction typically involves heating the tetracosanoic acid with the lead compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
2C24H47COOH+PbO→Pb(C24H47COO)2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The use of lead(II) acetate is preferred in industrial settings due to its higher reactivity and ease of handling.
Análisis De Reacciones Químicas
Types of Reactions: Lead tetracosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and tetracosanoic acid.
Reduction: It can be reduced to lead metal and tetracosanoic acid.
Substitution: The lead ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and tetracosanoic acid.
Reduction: Lead metal and tetracosanoic acid.
Substitution: Corresponding metal tetracosanoates and lead salts.
Aplicaciones Científicas De Investigación
Lead tetracosanoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Its interactions with biological membranes are studied to understand the effects of heavy metals on cellular structures.
Medicine: Research is ongoing to explore its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: It is used in the production of lubricants and as an additive in the manufacturing of plastics and rubber to enhance their properties.
Mecanismo De Acción
The mechanism of action of lead tetracosanoate involves its interaction with cellular membranes and proteins. The lead ion can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The long-chain fatty acid component allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Lead acetate: Used in similar applications but has different solubility and reactivity properties.
Lead stearate: Another lead salt of a long-chain fatty acid, used in the production of PVC and other plastics.
Lead palmitate: Similar in structure but with a shorter fatty acid chain, affecting its physical properties and applications.
Uniqueness: Lead tetracosanoate is unique due to its long-chain fatty acid component, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes makes it particularly useful in biological and medical research.
Propiedades
Número CAS |
93966-38-2 |
|---|---|
Fórmula molecular |
C48H94O4Pb |
Peso molecular |
942 g/mol |
Nombre IUPAC |
lead(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
Clave InChI |
VSUDDCPQHOVMHO-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


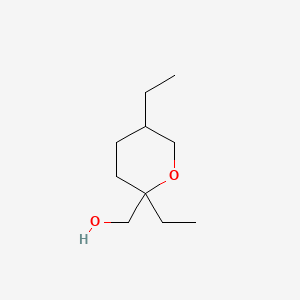

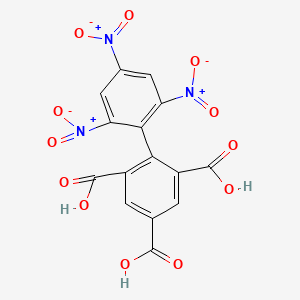

![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)

